2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline

Sigma-1 receptor Radioligand binding assay Neurodegeneration

This N-benzylpiperidine-quinoline hybrid targets sigma-1 receptor (S1R) and acetylcholinesterase (AChE) pathways via its quinoline core, basic piperidine anchor, and 4-bromophenylmethoxy tail. The para-bromine enables Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira) for late-stage diversification without de novo core synthesis. Procure as a reference probe for PAS-engagement AChE benchmarking or as a diversifiable S1R screening scaffold backed by sub-micromolar to low-nM affinity data from closely related patent-exemplified analogs.

Molecular Formula C28H27BrN2O
Molecular Weight 487.441
CAS No. 941989-17-9
Cat. No. B2510727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline
CAS941989-17-9
Molecular FormulaC28H27BrN2O
Molecular Weight487.441
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=CC=C2)C3=NC4=C(C=CC=C4OCC5=CC=C(C=C5)Br)C=C3
InChIInChI=1S/C28H27BrN2O/c29-25-12-9-23(10-13-25)20-32-26-8-4-7-24-11-14-27(30-28(24)26)31-17-15-22(16-18-31)19-21-5-2-1-3-6-21/h1-14,22H,15-20H2
InChIKeyBTDHCNMCTVPKBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline (CAS 941989-17-9): A Research-Grade Quinoline Hybrid for Neurological Target Screening


2-(4-Benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline is a synthetic small molecule with a quinoline core, a benzylpiperidine moiety, and a 4-bromophenylmethoxy substituent (C28H27BrN2O, MW 487.44) . The compound belongs to the class of N-benzylpiperidine-quinoline hybrids, a scaffold lineage extensively investigated for acetylcholinesterase (AChE) inhibition and sigma receptor modulation [1]. Its structural architecture—combining a heteroaromatic core for π-stacking interactions, a basic piperidine nitrogen for ionic anchoring, and a halogen-substituted aryl ether tail for lipophilic receptor pocket engagement—positions it as a potentially versatile probe for neurodegenerative disease target engagement studies, particularly those involving cholinergic and sigma receptor pathways.

Why Indiscriminate Substitution Among Quinoline-Benzylpiperidine Analogs Risks Failed Target Engagement


Even structurally conservative modifications to the quinoline 8-position aryl ether or the piperidine N-benzyl moiety can drastically alter receptor subtype selectivity and binding kinetics. Within the closely related class of sigma receptor-active quinolines, a change from a 4-bromobenzyl ether to a 4-chlorobenzyl ether results in a several-fold shift in affinity for the sigma-1 versus sigma-2 subtypes [1]. Similarly, for AChE inhibitors built on the N-benzylpiperidine-quinolone scaffold, the nature and position of substituents on the benzyl ring directly dictate inhibitory potency (IC50 spanning from sub-micromolar to double-digit micromolar) and the degree of selectivity over butyrylcholinesterase (BuChE) [2]. The 4-bromophenylmethoxy substituent in the target compound confers a specific steric bulk and electronic effect that cannot be replicated by a simple phenyl, methyl, or unsubstituted benzyl analog, making uncontrolled substitution a risk for wasted screening effort and misleading structure-activity relationship (SAR) interpretation.

Quantitative Differentiation Guide: Where 2-(4-Benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline Diverges from Its Closest Analogs


Sigma-1 Receptor Binding Affinity: Structural Potential Inferred from Patent Data on the Quinoline-Benzylpiperidine Scaffold

Direct head-to-head binding data for this exact CAS entry is not publicly available in peer-reviewed literature. However, the compound is structurally embedded within the same quinoline-piperidine chemotype covered by patent family US10207991/US10611728/US11691947, which discloses quinoline derivatives as sigma receptor ligands [1]. Within this patent, closely related quinoline-piperidine analogs (e.g., Example Compound 87, which carries a different aryl ether substitution pattern) achieve sigma-1 receptor affinities of Ki = 1.30 nM in radioligand binding assays [1]. In a structurally distinct but mechanistically related series of tetrahydroquinoline derivatives, a 4-chlorobenzyl-piperidine analog (compound 2k) binds sigma-1 with Ki = 3.7 nM and exhibits a Kiσ2/Kiσ1 selectivity ratio of 351 [2]. The 4-bromophenylmethoxy group in the target compound, being a heavier halogen with greater Van der Waals volume and polarizability than chlorine, is expected—based on halogen bonding trends in sigma receptor pharmacophores—to modulate both affinity magnitude and sigma-1/sigma-2 selectivity relative to these benchmarks, providing a chemically rational foundation for profiling.

Sigma-1 receptor Radioligand binding assay Neurodegeneration

Predicted Drug-Likeness Advantage Relative to Higher Molecular Weight Quinoline-Piperidine Conjugates

In silico profiling of the target compound (MW = 487.44, cLogP ≈ 5.0) places it at the boundary ofLipinski's rule-of-five chemical space, a position that is often advantageous for CNS drug discovery as it balances membrane permeability with efflux transporter avoidance [1]. This is a meaningful differentiator from higher molecular weight bioconjugates and dual-warhead quinolone-benzylpiperidine molecules (e.g., certain tacrine-quinoline hybrids with MW > 550) that suffer from severely compromised brain penetration and elevated off-target promiscuity [2]. The bromine atom also provides a convenient synthetic handle for late-stage diversification via cross-coupling chemistry (Suzuki, Buchwald-Hartwig), a feature not available in protio or fluoro analogs.

Drug-likeness Molecular property forecast Lipinski's Rule of Five

AChE Inhibitory Potential: Class-Level Inference from N-Benzylpiperidine-8-Hydroxyquinoline Derivatives

The target compound's quinoline-8-oxy motif is directly related to a reported series of N-benzylpiperidine-8-hydroxyquinoline derivatives evaluated as cholinesterase inhibitors. In that series, compound XIIId achieved an AChE IC50 of 0.24 ± 0.03 μM [1]. By contrast, quinolone-benzylpiperidine derivatives without the 8-oxy substitution typically yield AChE IC50 values in the 0.5–5 μM range [2]. The presence of the 8-(4-bromobenzyl)oxy substituent in the target compound is expected to further influence AChE inhibition potency through enhanced peripheral anionic site (PAS) binding interactions, a hypothesis supported by molecular modeling studies showing that the 8-position substituent on quinoline extends into the PAS of AChE [1].

Acetylcholinesterase inhibition Alzheimer's disease Cholinesterase selectivity

Procurement-Driven Application Scenarios for 2-(4-Benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline


Sigma-1 Receptor Profiling in Neurodegenerative Disease Lead Discovery

As a compact quinoline-benzylpiperidine with an appended bromoaryl ether, this compound is positioned as a screening candidate for sigma-1 receptor (S1R) engagement in programs targeting Alzheimer's disease and Parkinson's disease. The bromine atom serves as a heavy-atom marker for co-crystallography and a synthetic diversification point. Procurement is justified when a medicinal chemistry team requires a single S1R-active scaffold that can be iteratively optimized through Suzuki coupling of the bromine handle, informed by the Ki = 1.30–3.7 nM affinity range documented for closely related patent-exemplified analogs [1].

Acetylcholinesterase Dual-Site Inhibitor Probe for Multi-Target Anti-Alzheimer Campaigns

The 8-(4-bromobenzyl)oxy substituent on the quinoline is hypothesized to extend into the peripheral anionic site (PAS) of AChE, enabling dual catalytic-PAS binding that is correlated with additional disease-modifying pharmacology (anti-amyloid aggregation). This compound can serve as a reference probe to benchmark the activity of newly synthesized AChE inhibitors in the sub-micromolar range, particularly where PAS engagement is a measured endpoint derived from the N-benzylpiperidine-8-hydroxyquinoline pharmacophore model (XIIId: AChE IC50 = 0.24 μM) [2].

Fragment-Based and Structure-Activity Relationship (SAR) Library Expansion via C-Br Cross-Coupling

The presence of a single aryl bromide on the molecule makes it an ideal substrate for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira). Procuring this compound provides a late-stage diversifiable building block for generating focused libraries of analogs with varied aryl, heteroaryl, amine, or alkyne substitutions at the para-position of the benzyl ether, enabling systematic SAR exploration without de novo synthesis of the entire quinoline-piperidine core.

Quote Request

Request a Quote for 2-(4-benzylpiperidin-1-yl)-8-[(4-bromophenyl)methoxy]quinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.